4,6-Dichloropicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is characterized by the presence of two chlorine atoms and an imidamide group attached to a picolinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropicolinimidamide hydrochloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride, resulting in the formation of 4,6-dichloropyrimidines . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process often includes steps such as chlorination, purification, and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
4,6-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Shares a similar structure but lacks the imidamide group.
2,4-Dichloropyrimidine: Another related compound with different substitution patterns.
Uniqueness: 4,6-Dichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1179361-77-3 |
---|---|
Molecular Formula |
C6H6Cl3N3 |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
4,6-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
LONVLUJCZAZDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=N)N)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.